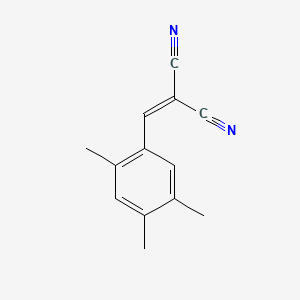

(2,4,5-Trimethylbenzylidene)malononitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzylidenemalononitrile, a similar compound, has been studied extensively. It can be synthesized by the Knoevenagel condensation of benzaldehyde and malononitrile . The reaction is catalyzed by hydrotalcites, which are effective as solid bases in different reactions . The Ti-Al-Mg hydrotalcite using glycine as a fuel was found to be the most active, selective, and reusable catalyst .Molecular Structure Analysis

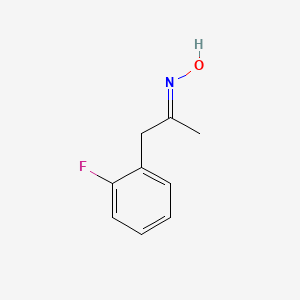

The molecular structure of “(2,4,5-Trimethylbenzylidene)malononitrile” is represented by the formula C13H12N2 . The molecular weight of the compound is approximately 196.253.Chemical Reactions Analysis

The Knoevenagel condensation of benzaldehyde with malononitrile can produce benzylidenemalononitrile . The reaction mechanism and kinetics were established using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model . All species were weakly adsorbed leading to the second order power law model .Wissenschaftliche Forschungsanwendungen

Chromogenic Devices for Detection

Malononitrile derivatives have been explored for their potential in optical devices for anionic detection, particularly in the detection of cyanide in water. For instance, a study conducted by Schramm, Menger, and Machado (2016) synthesized compounds like 2–(4–hydroxybenzylidene)malononitrile for use as chromogenic chemosensors. They found that these compounds could detect CN− in water with high selectivity, a crucial feature for monitoring water safety and quality (Schramm, Menger, & Machado, 2016).

Photoacid as ICT Probe

Malononitrile derivatives are also useful in studying solvent-specific ground state proton transfer processes. Panja (2020) investigated 2-(4-Hydroxybenzylidene)malononitrile (HyDC) as a photoacid and intramolecular charge transfer (ICT) probe. This study highlighted the microsolvation behavior of HyDC with protic solvents, contributing to our understanding of solute-solvent interactions (Panja, 2020).

Electrodimerization Studies

The mechanism of electrohydrodimerization of activated olefins like p-methylbenzylidene-malononitrile has been a subject of study. Nadjo, Savéant, and Tessier (1975) utilized convolution potential sweep voltammetry to investigate this mechanism, adding to the knowledge of olefin coupling mechanisms (Nadjo, Savéant, & Tessier, 1975).

Fluorescence Switching in Organic Materials

Malononitrile derivatives are significant in the study of fluorescence switching in organic materials. Hariharan, Moon, and Anthony (2015) explored 2-(4-(Diphenylamino)-2-methoxybenzylidene) malononitrile and its ability to exhibit reversible phase change and fluorescence switching. This has implications for the development of new materials with applications in electronics and photonics (Hariharan, Moon, & Anthony, 2015).

Nonlinear Optical Properties

The study of nonlinear optical properties of malononitrile derivatives is another area of interest. Priyadharshini and Kalainathan (2018) grew single crystals of 2-(4-fluorobenzylidene) malononitrile, finding it suitable for nonlinear optical applications due to its favorable properties like low dielectric constant and high thermal stability (Priyadharshini & Kalainathan, 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(2,4,5-trimethylphenyl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-9-4-11(3)13(5-10(9)2)6-12(7-14)8-15/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYIOMIRDDENLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C=C(C#N)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide](/img/structure/B2415799.png)

![(5E)-5-{[4-(3-fluoropropoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2415801.png)

![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415809.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2415810.png)

![5-isopropyl-2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2415815.png)

![methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2415820.png)